molecular formula C6H9ClF3N3O B2742844 2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride CAS No. 2241128-56-1

2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride

Cat. No.: B2742844
CAS No.: 2241128-56-1
M. Wt: 231.6
InChI Key: ZBHPYAJYYCREPK-UHFFFAOYSA-N
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Description

2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na).

    Attachment of the Ethanamine Moiety: The ethanamine moiety is then attached to the pyrazole ring through an ether linkage, typically using a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(Difluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride
  • 2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)propan-1-amine hydrochloride
  • 2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)butan-1-amine hydrochloride

Uniqueness

2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

2-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]oxy]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)5-4(3-11-12-5)13-2-1-10;/h3H,1-2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHPYAJYYCREPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1OCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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